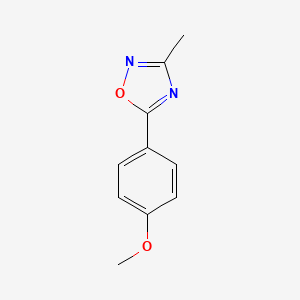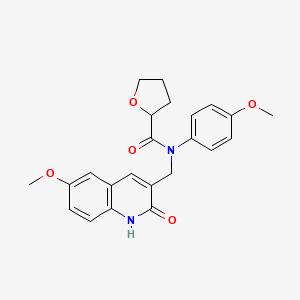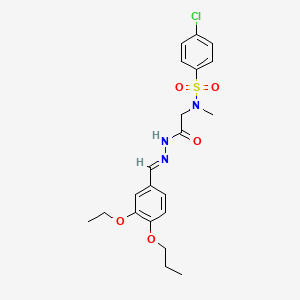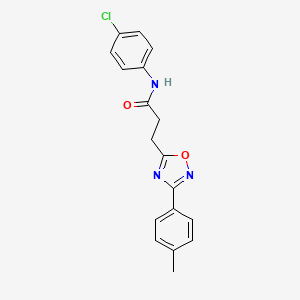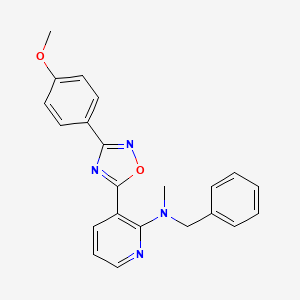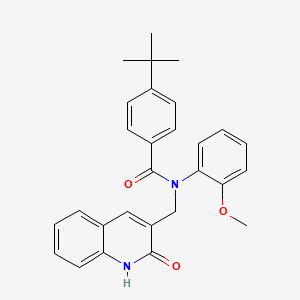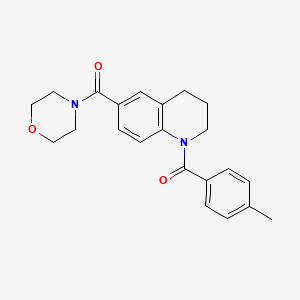
N-(3-isopropoxypropyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-isopropoxypropyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide, commonly known as IPPOP, is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications. IPPOP is a member of the oxadiazole family and is a white crystalline powder that is soluble in organic solvents.
Mécanisme D'action
IPPOP's mechanism of action is not fully understood, but it is believed to interact with cellular targets involved in various signaling pathways. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
IPPOP has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit angiogenesis. It has also been shown to have anti-inflammatory and antioxidant effects, and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using IPPOP in lab experiments is its high solubility in organic solvents, which makes it easy to work with. However, its potential toxicity and lack of selectivity for specific cellular targets are limitations that need to be taken into consideration.
Orientations Futures
There are several future directions for IPPOP research, including further investigation into its mechanism of action, optimization of its synthesis method, and exploration of its potential use in other applications such as imaging and drug delivery. Additionally, more studies are needed to determine its safety and efficacy as a potential drug candidate for the treatment of cancer and other diseases.
Méthodes De Synthèse
IPPOP can be synthesized using a multi-step process involving the reaction of 4-methoxybenzohydrazide with ethyl 2-bromo-3-isopropoxypropionate. The resulting product is then reacted with chloroacetyl chloride and ammonium carbonate to yield the final product.
Applications De Recherche Scientifique
IPPOP has been studied for its potential use in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a photosensitizer for photodynamic therapy, and as a potential drug candidate for the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-propan-2-yloxypropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-13(2)24-12-4-11-19-16(22)9-10-17-20-18(21-25-17)14-5-7-15(23-3)8-6-14/h5-8,13H,4,9-12H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJAOBFNBTWIHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)CCC1=NC(=NO1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

